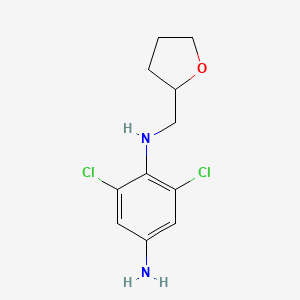

2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine

Description

2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine is a synthetic aromatic diamine derivative featuring a 2,6-dichlorinated benzene core with a tetrahydrofuran (THF)-methyl substituent at the N1 position. This compound belongs to the broader class of benzene-1,4-diamine derivatives, which are characterized by their two amine groups at the para positions of the benzene ring.

Properties

Molecular Formula |

C11H14Cl2N2O |

|---|---|

Molecular Weight |

261.14 g/mol |

IUPAC Name |

2,6-dichloro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine |

InChI |

InChI=1S/C11H14Cl2N2O/c12-9-4-7(14)5-10(13)11(9)15-6-8-2-1-3-16-8/h4-5,8,15H,1-3,6,14H2 |

InChI Key |

GSCCMFAJISQFFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CNC2=C(C=C(C=C2Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine typically involves the reaction of 2,6-dichlorobenzene-1,4-diamine with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction rates and higher yields. For example, the use of a micro fixed-bed reactor packed with a catalyst can enhance mass transfer and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the tetrahydrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine with structurally and functionally related benzene-1,4-diamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Analogues

Key Compounds for Comparison :

Apraclonidine Hydrochloride (2,6-Dichloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine hydrochloride)

SI18 (N1-[(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)methyl]-N4,N4-diethylbenzene-1,4-diamine)

Maleimide-Coupled Derivatives (e.g., compounds 1 and 2 from )

Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)

Comparative Data Table

*Calculated based on molecular formula; †estimated using chemical formula and atomic weights.

Detailed Analysis of Substituent Effects

Apraclonidine HCl vs. Target Compound :

- Structural Differences : Apraclonidine features an imidazoline ring at N1, while the target compound has a THF-methyl group. The imidazoline ring enhances hydrogen bonding and receptor affinity (e.g., α2-adrenergic receptors), explaining its use in glaucoma treatment. The THF group in the target compound may improve solubility in polar solvents compared to apraclonidine’s crystalline hydrochloride form .

- Physicochemical Properties : Apraclonidine’s high melting point (>230°C) reflects its ionic hydrochloride form, whereas the target compound’s melting point is likely lower due to the flexible THF moiety.

SI18 vs. Target Compound :

- Functional Groups : SI18 incorporates an isoxazole ring, which is electron-deficient and may enhance metabolic stability compared to the THF group. This difference could influence bioavailability in pharmacological applications .

Maleimide-Coupled Derivatives :

- These derivatives (e.g., compound 1 in ) utilize maleimide groups for polymerization or dye synthesis. The absence of chlorine substituents in these compounds reduces electronegativity, altering reactivity in coupling reactions .

Ethalfluralin :

- As a nitro- and trifluoromethyl-substituted derivative, ethalfluralin exhibits strong herbicidal activity due to electron-withdrawing groups that disrupt plant cell processes. This contrasts with the target compound’s dichloro and THF groups, which are less reactive but may offer selective bioactivity .

Biological Activity

2,6-Dichloro-N1-((tetrahydrofuran-2-yl)methyl)benzene-1,4-diamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,6-dichlorotoluene with tetrahydrofuran derivatives in the presence of suitable catalysts. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related benzene derivatives possess antibacterial and antifungal properties. The compound's structure suggests it may interact with microbial cell membranes or inhibit essential enzymes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 2,6-Dichlorotoluene | 32 | 64 |

| N1-(Tetrahydrofuran-2-yl)methylbenzene | 16 | 32 |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound is currently unavailable.

Anti-inflammatory and Analgesic Effects

Some studies have suggested that derivatives of benzene diamines may possess anti-inflammatory and analgesic properties. These effects are likely due to the ability of such compounds to inhibit cyclooxygenase (COX) enzymes or modulate inflammatory pathways.

Case Study 1: Synthesis and Characterization

In a study focused on synthesizing similar diamine compounds, researchers utilized thin-layer chromatography (TLC), FTIR spectroscopy, and NMR spectroscopy for characterization. The synthesized compounds demonstrated varying degrees of biological activity against bacterial strains.

Case Study 2: In Vivo Studies

A recent investigation into the in vivo effects of related compounds revealed promising results in reducing inflammation in animal models. The study highlighted the potential for developing therapeutic agents based on the structural framework of this compound.

The biological activity of this compound may be attributed to its ability to interfere with cellular processes in pathogens. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Disruption of Cell Membranes : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.